2-Oxymoxifloxacin
Description
2-Oxymoxifloxacin (CAS No. 1395056-41-3), also designated as Moxifloxacin Impurity 19, is a structural analog and degradation product of the broad-spectrum fluoroquinolone antibiotic moxifloxacin. Its molecular formula is C₂₁H₂₂FN₃O₅, with a molecular weight of 415.41 g/mol . Unlike the parent compound, this compound features a hydroxyl group substitution at the C-2 position of the quinolone core, altering its physicochemical properties and pharmacokinetic behavior .
Properties
CAS No. |
1395056-41-3 |
|---|---|
Molecular Formula |
C21H22FN3O5 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7-[(4aS,7aS)-2-oxo-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O5/c1-30-20-17-12(19(27)13(21(28)29)8-25(17)11-3-4-11)6-14(22)18(20)24-7-10-2-5-16(26)23-15(10)9-24/h6,8,10-11,15H,2-5,7,9H2,1H3,(H,23,26)(H,28,29)/t10-,15+/m0/s1 |
InChI Key |
XDBHDQAHSLACTF-ZUZCIYMTSA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCC(=O)N[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCC(=O)NC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-oxymoxifloxacin with structurally related moxifloxacin impurities and other fluoroquinolones, focusing on molecular properties, stability, and pharmacological relevance.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₁H₂₂FN₃O₅ | 415.41 | 1395056-41-3 | Hydroxyl group at C-2 quinolone position |
| Moxifloxacin (Parent Drug) | C₂₁H₂₄FN₃O₄ | 401.44 | 151096-09-2 | Methoxy group at C-8, cyclopropyl ring |
| Moxifloxacin Impurity 1 | C₃₅H₃₄FN₄O₈ | 676.68 | N/A | Dimerization product with extended sidechain |
| Moxifloxacin Impurity 2 | C₂₁H₂₄FN₃O₄ | 401.44 | 2489671-12-5 | Desmethyl analog at C-8 position |
| Moxifloxacin EP Impurity H | C₂₂H₂₆FN₃O₄ | 415.47 | 721970-35-0 | Methyl esterification at carboxyl group |
| Decarboxy Moxifloxacin HCl | C₂₀H₂₄FN₃O₂·HCl | 357.43 + 36.46 | N/A | Loss of carboxyl group, HCl salt form |
Key Findings
In contrast, Moxifloxacin EP Impurity H (methyl ester) exhibits higher lipophilicity, which may enhance cellular uptake but reduce water solubility, impacting formulation stability . Decarboxy Moxifloxacin HCl lacks the carboxylic acid group critical for bacterial topoisomerase inhibition, rendering it pharmacologically inactive .
Analytical Detection :
- Spectrophotometric methods for moxifloxacin quantification (e.g., using alkaloidal precipitants) can distinguish this compound via distinct UV absorption profiles due to its hydroxyl substitution .
Pharmacological Relevance: While moxifloxacin targets DNA gyrase and topoisomerase IV, structural analogs like this compound show negligible antimicrobial activity, emphasizing their role as quality markers rather than therapeutic agents . Moxifloxacin Impurity 1, a dimer, may induce immunogenic reactions due to its larger molecular size, unlike this compound, which is more likely to influence drug degradation pathways .
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